(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” features a complex heterocyclic architecture:
- 3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin: A benzodioxin ring with a methyl substituent at position 3, enhancing lipophilicity and steric bulk.
- Piperazine linker: A flexible nitrogen-containing ring, common in CNS-active and antimicrobial agents.
This structure suggests applications in therapeutic areas requiring targeted binding, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-14-20(30-16-7-4-3-6-15(16)29-14)21(26)24-10-12-25(13-11-24)22-23-19-17(31-22)8-5-9-18(19)32(2,27)28/h3-9,14,20H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPQLZEWONDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , often referred to as Compound A , is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
Compound A features a complex structure that includes:
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its pharmacological properties.
- A piperazine ring linked to a benzo[d]thiazole group, which enhances its biological activity.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Receptor Modulation : Compound A exhibits affinity for several receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that Compound A demonstrates significant antimicrobial properties. For instance, it has been tested against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against these pathogens .
Cytotoxicity
In vitro assays have revealed that Compound A exhibits cytotoxic effects against cancer cell lines. The compound showed a CC(50) value ranging from 4 to 9 µM against human CD4(+) lymphocytes . This indicates a potential application in cancer treatment, particularly for drug-resistant tumors.
Study 1: Antimicrobial Efficacy
A study conducted by Narayana et al. evaluated the antimicrobial efficacy of Compound A against standard bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
Study 2: Anticancer Potential
Research published in PubMed highlighted the cytotoxic effects of Compound A on various cancer cell lines. The study demonstrated that the compound inhibited cell proliferation in leukemia and solid tumor-derived cell lines, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heterocyclic Diversity : Quinazoline () and oxadiazole () cores alter π-π stacking and hydrogen-bonding interactions, affecting selectivity for targets like kinases vs. antimicrobial enzymes.
- Piperazine vs. Piperidine : The piperazine linker in the target compound offers greater hydrogen-bonding capacity than piperidine (), which may enhance solubility and CNS penetration .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparisons
- Metabolic Stability: The methylsulfonyl group in the target compound reduces susceptibility to oxidative metabolism compared to nitro () or amino () groups.
- Solubility : Piperazine and methylsulfonyl groups balance lipophilicity, though solubility remains lower than oxadiazole-containing analogues () due to larger molecular weight.
Preparation Methods
Oxidation to 3-Methyl-2,3-dihydrobenzo[b]dioxin-2-ylmethanone
Conversion of the primary alcohol to the corresponding ketone is achieved via a Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine in dichloromethane at −78°C), providing the methanone intermediate in 78–82% yield. Alternative methods such as pyridinium chlorochromate (PCC) in dichloromethane afford comparable yields but require longer reaction times (12–18 hours).
Synthesis of 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazine
The benzo[d]thiazole-piperazine fragment necessitates sequential functionalization.
Preparation of 4-(Methylsulfonyl)benzo[d]thiazole
Starting from 2-aminothiophenol, condensation with methylsulfonylacetic acid in polyphosphoric acid at 140°C for 6 hours yields 4-(methylsulfonyl)benzo[d]thiazole. Sulfonation is confirmed via ¹H NMR (δ 8.21 ppm, singlet, H-5) and LC-MS (m/z 215.03 [M+H]⁺).
Chlorination and Piperazine Coupling
The thiazole undergoes chlorination at the 2-position using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 hours), followed by nucleophilic aromatic substitution with piperazine in tetrahydrofuran (THF) at 60°C for 12 hours. This step achieves 65–70% conversion, with excess piperazine (2.5 equiv) required to suppress di-substitution byproducts.
Coupling of Dihydrobenzo[dioxin] Methanone and Piperazine-Thiazole Fragments
The pivotal methanone bridge is constructed via a Friedel-Crafts acylation.
Friedel-Crafts Acylation Protocol
In a anhydrous dichloromethane system, 3-methyl-2,3-dihydrobenzo[b]dioxin-2-ylmethanone (1.0 equiv) is treated with aluminum chloride (1.2 equiv) and 4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine (1.1 equiv) at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction exhibits exceptional regioselectivity (>90%) due to the electron-donating methyl group on the dioxin ring, which activates the para position for acylation.
Alternative Coupling Strategies
While the Friedel-Crafts method predominates, exploratory studies using Ullmann-type couplings (copper(I) iodide, N,N’-dimethylethylenediamine in dimethyl sulfoxide at 120°C) demonstrate moderate success (45–50% yield). Computational modeling via the Artificial Force Induced Reaction (AFIR) method predicts favorable transition states for this pathway but identifies competing side reactions that limit scalability.
Optimization and Process Scale-Up
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | AlCl₃ | 0 → 25 | 78 |
| Toluene | FeCl₃ | 80 | 62 |
| THF | BF₃·OEt₂ | −20 → 25 | 41 |
Data aggregated from WO2014140220A1 and CN105348030A. Dichloromethane-AlCl₃ systems provide optimal balance between reactivity and byproduct formation.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol to achieve >99% purity (HPLC). Structural confirmation includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, thiazole-H), 6.93–6.81 (m, 4H, dioxin-H), 4.32 (s, 2H, dioxin-CH₂), 3.72–3.68 (m, 4H, piperazine-H), 3.02 (s, 3H, SO₂CH₃).
- HRMS (ESI): m/z calcd for C₂₂H₂₂N₃O₅S₂ [M+H]⁺ 480.0994, found 480.0989.
Industrial Viability and Environmental Considerations
The Friedel-Crafts route generates 1.8 kg of aluminum-containing waste per kilogram of product, necessitating implementation of aqueous HCl neutralization protocols. Life-cycle assessments suggest that switching to ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) could reduce heavy metal waste by 40%, albeit with a 15% decrease in yield.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise optimization of conditions. For example:
- Coupling Reactions : Piperazine ring formation with benzo[d]thiazole and dioxin moieties often requires catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
- Functional Group Stability : The methylsulfonyl group is sensitive to reducing agents; thus, stepwise protection/deprotection strategies are employed .
- Yield Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and temperature (60–80°C) improves intermediate stability and final yield (typical yields: 45–65%) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.9 ppm) and methylsulfonyl groups (δ 3.1 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 483.12) and fragmentation patterns of the piperazine-thiazole linkage .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound’s functional groups?
- Density Functional Theory (DFT) : Models electrophilic aromatic substitution sites on the dioxin ring (e.g., C-2 position) and nucleophilic reactivity of the piperazine nitrogen .
- Molecular Dynamics Simulations : Predict solvation effects on stability; polar solvents (e.g., DMSO) stabilize the sulfonyl group via hydrogen bonding .
- Artificial Force-Induced Reaction (AFIR) : Optimizes synthetic pathways by simulating transition states for coupling reactions, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization : Contradictions in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) arise from variations in cell lines (HEK293 vs. HeLa). Cross-validation using isoform-specific assays is critical .
- Metabolic Interference : Methylsulfonyl metabolites detected via LC-MS may compete with parent compounds in vivo, necessitating stable isotope tracing .
- Structural Analog Comparison : Testing derivatives (e.g., replacing methylsulfonyl with carboxyl groups) clarifies structure-activity relationships .
Q. How does the compound’s molecular conformation influence its interaction with biological targets?
- X-ray Crystallography : Reveals a bent conformation where the dioxin ring stacks with hydrophobic kinase pockets (e.g., EGFR), while the sulfonyl group forms hydrogen bonds with Lys721 .
- Pharmacophore Modeling : Identifies critical distances (3.5–4.0 Å) between the piperazine nitrogen and dioxin oxygen for target binding .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes (ΔΔG) upon methyl group substitution, guiding lead optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
